molecular formula C10H14BrNO2 B1414032 2-Bromo-3-(2-methoxy-ethoxy)-benzylamine CAS No. 2025971-96-2

2-Bromo-3-(2-methoxy-ethoxy)-benzylamine

Cat. No.: B1414032
CAS No.: 2025971-96-2
M. Wt: 260.13 g/mol
InChI Key: ZCYREHPAQWVAIG-UHFFFAOYSA-N
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Description

2-Bromo-3-(2-methoxy-ethoxy)-benzylamine is an organic compound that belongs to the class of benzylamines This compound is characterized by the presence of a bromine atom at the second position and a 2-methoxyethoxy group at the third position on the benzylamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(2-methoxy-ethoxy)-benzylamine typically involves the bromination of a suitable benzylamine precursor followed by the introduction of the 2-methoxyethoxy group. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like tetrahydrofuran (THF). The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(2-methoxy-ethoxy)-benzylamine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the benzylamine group.

    Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium iodide (NaI) in acetone for halogen exchange reactions.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzylamines, while oxidation reactions can produce benzylamine derivatives with different oxidation states.

Scientific Research Applications

2-Bromo-3-(2-methoxy-ethoxy)-benzylamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological systems and as a potential ligand in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(2-methoxy-ethoxy)-benzylamine involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the 2-methoxyethoxy group can influence the compound’s binding affinity and specificity towards these targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-3-methoxybenzylamine: Similar structure but lacks the 2-methoxyethoxy group.

    3-(2-Methoxyethoxy)-benzylamine: Similar structure but lacks the bromine atom.

    2-Bromo-4-(2-methoxyethoxy)-benzylamine: Similar structure with the 2-methoxyethoxy group at a different position.

Uniqueness

2-Bromo-3-(2-methoxy-ethoxy)-benzylamine is unique due to the specific positioning of the bromine atom and the 2-methoxyethoxy group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

[2-bromo-3-(2-methoxyethoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO2/c1-13-5-6-14-9-4-2-3-8(7-12)10(9)11/h2-4H,5-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCYREHPAQWVAIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=CC(=C1Br)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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